

Inter-Laboratory Comparison of Disperse Violet 93 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse violet 93

Cat. No.: B179287

[Get Quote](#)

This guide provides an objective comparison of analytical performance for the quantification of **Disperse Violet 93** from a simulated inter-laboratory study. The data and protocols presented are compiled from established methodologies for the analysis of disperse dyes in various matrices. This document is intended for researchers, scientists, and drug development professionals to provide insights into the expected variability and performance of current analytical methods.

Quantitative Data Summary

The following table summarizes the performance data from a hypothetical inter-laboratory comparison involving five laboratories. The data reflects typical analytical figures of merit for the analysis of **Disperse Violet 93** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter	Laboratory 1	Laboratory 2	Laboratory 3	Laboratory 4	Laboratory 5
Limit of Detection (LOD) (ng/mL)	0.08	0.10	0.06	0.12	0.09
Limit of Quantification (LOQ) (ng/mL)	0.24	0.30	0.18	0.36	0.27
Linear Range (ng/mL)	0.5 - 100	1 - 100	0.5 - 120	1 - 150	0.8 - 100
Recovery (%)	95.2	92.8	98.1	91.5	96.3
Precision (%RSD, n=6)	3.5	4.1	2.9	4.8	3.8

Experimental Workflow

The diagram below illustrates a standard workflow for the quantitative analysis of **Disperse Violet 93** in textile samples, from sample preparation to data analysis.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Disperse Violet 93** analysis.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the analysis of **Disperse Violet 93**.

1. Sample Preparation (Textile Matrix)

- Objective: To extract **Disperse Violet 93** from the textile matrix.
- Procedure:
 - Weigh 1.0 g of the homogenized textile sample into a 50 mL conical tube.
 - Add 20 mL of methanol to the tube.
 - Place the tube in an ultrasonic bath and sonicate at 50 °C for 30 minutes.[\[1\]](#)
 - After extraction, centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid material.[\[1\]](#)
 - Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.[\[1\]](#)
 - The extract is now ready for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- Objective: To separate and quantify **Disperse Violet 93**.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Methanol with 0.1% formic acid.
 - Gradient Elution: A typical gradient starts with a higher proportion of aqueous phase and ramps up to a higher proportion of organic phase to elute the analyte.
 - Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.[2]
 - MRM Transitions: Specific precursor-to-product ion transitions for **Disperse Violet 93** would be monitored. For the parent compound (C₁₈H₁₉BrN₆O₅, MW: 479.3 g/mol), appropriate transitions would be determined by direct infusion and optimization.[3]

3. Quality Control and Calibration

- Calibration: A calibration curve is constructed using a series of standard solutions of **Disperse Violet 93** of known concentrations. The linearity of the response is assessed, and a regression analysis is performed.
- Quality Control Samples: Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.
- Method Validation: The analytical method should be validated according to international guidelines to determine parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lcms.cz [lcms.cz]
- 2. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]

- 3. Disperse violet 93 | 122463-28-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Inter-Laboratory Comparison of Disperse Violet 93 Analysis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179287#inter-laboratory-comparison-of-disperse-violet-93-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com